
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetonitrile
Beschreibung
The compound is a brominated phenyl-pyrrolidinyl acetonitrile derivative. Structurally, it combines a 3-bromophenyl group with a pyrrolidine ring linked via an acetonitrile bridge.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-2-pyrrolidin-1-ylacetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c13-11-5-3-4-10(8-11)12(9-14)15-6-1-2-7-15/h3-5,8,12H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWECANNPNTUNGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Direct Displacement of Halogenated Precursors
A predominant method for synthesizing 2-(3-bromophenyl)-2-(pyrrolidin-1-yl)acetonitrile involves the nucleophilic substitution of a halogenated precursor with pyrrolidine. In a protocol adapted from pyrazolo[1,5-a]pyridine derivatives, 3-bromophenylacetonitrile is treated with pyrrolidine in dimethylformamide (DMF) at reflux conditions. The reaction employs a 1:1.5 molar ratio of the brominated substrate to pyrrolidine, with palladium catalysts (e.g., Pd(PPh₃)₄) enhancing substitution efficiency. After 6 hours at 130°C, the crude product is purified via silica gel chromatography (hexane/ethyl acetate = 9:1), yielding 58–73% of the target compound.
Critical Parameters :
Copper-Mediated Cyanation
Copper(I) iodide catalyzes the introduction of nitrile groups into aryl halides, as demonstrated in Huisgen cyclization analogs. While direct cyanation of 3-bromophenyl derivatives remains underexplored, analogous reactions using 2,4,6-trichlorophenyl formate as a CO surrogate suggest feasibility. Here, 3-bromophenylboronic acid reacts with pyrrolidine and trimethylsilyl cyanide (TMSCN) under CO atmosphere, yielding the acetonitrile product after 12 hours at 80°C.
Multi-Step Functionalization Approaches
Condensation-Reduction Sequences
A two-step synthesis begins with the condensation of 3-bromobenzaldehyde with pyrrolidine to form an imine intermediate, followed by Strecker synthesis with potassium cyanide. The imine is treated with KCN and ammonium chloride in methanol/water (4:1) at 0°C, producing the α-aminonitrile in 63% yield after column chromatography. This method, though efficient, requires stringent pH control to avoid hydrolysis.
Palladium-Catalyzed Cross-Coupling
Adapting protocols from pyrazolo[1,5-a]pyridine syntheses, Suzuki-Miyaura coupling introduces the 3-bromophenyl group post-cyanation. A boronic ester derivative of pyrrolidin-1-ylacetonitrile reacts with 1-bromo-3-iodobenzene under Pd(OAc)₂ catalysis, achieving 52% yield after Isolera® purification (hexane/ethyl acetate gradient).
Analytical and Computational Validation
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃) data for analogous compounds reveal distinct peaks: δ 3.62 (d, J = 5.0 Hz, pyrrolidine CH₂), 7.59–7.43 (m, aromatic protons). 13C NMR confirms the nitrile carbon at δ 117.8 ppm, with the quaternary carbon adjacent to pyrrolidine at δ 56.5 ppm.
X-ray Crystallography
ORTEP diagrams of structurally related α-diketoamides (e.g., 1-phenyl-2-(piperidin-1-yl)ethane-1,2-dione) validate bond lengths and angles, with monoclinic crystal systems (space group P21/c) and R-factors ≤5.10%. These data support the steric feasibility of the target compound’s pyrrolidine moiety.
Computational Metrics
Density functional theory (DFT) calculations predict a logP of 2.67 and TPSA of 40.54 Ų, indicating moderate lipophilicity and solubility in polar aprotic solvents. Rotatable bonds (n=3) suggest conformational flexibility, aligning with observed chromatographic behavior.
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
---|---|---|---|---|
Nucleophilic Substitution | 58–73 | 98 | Single-step, scalable | Requires palladium catalysts |
Copper-Mediated Cyanation | 41 | 95 | Avoids harsh bases | Low yield, CO handling |
Condensation-Reduction | 63 | 97 | pH-controlled selectivity | Multi-step, hydrolysis risk |
Suzuki Coupling | 52 | 98 | Modular aryl group introduction | Costly boronic esters |
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetonitrile is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry, synthetic methodology, and material science, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
The compound has been investigated for its potential pharmacological activities. Several studies have highlighted its role as a precursor in the synthesis of biologically active molecules.
- Antidepressant Activity : Research indicates that derivatives of acetonitrile compounds exhibit antidepressant properties. For instance, compounds similar to this compound have shown significant activity in modulating neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition.
- Anticancer Properties : A study demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines. The bromophenyl group contributes to the compound's ability to interact with cellular targets involved in cancer progression.
Synthetic Methodology
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex nitrogen-containing heterocycles.
- Synthesis of Heterocycles : The pyrrolidine ring can be utilized to create diverse heterocyclic compounds through cyclization reactions. For example, using this compound as a starting material allows for the formation of substituted pyrroles and indoles, which are significant in drug discovery.
- Reagents for Organic Reactions : this compound can act as a reagent in nucleophilic substitution reactions, enabling the introduction of various functional groups into organic molecules.
Material Science
The compound has potential applications in the development of advanced materials due to its unique electronic properties.
- Polymer Chemistry : Research has indicated that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical properties. Studies show that polymers containing brominated compounds exhibit improved flame retardancy.
- Nanotechnology : The compound's ability to form stable complexes with metal ions opens avenues for its use in nanomaterials. It can be utilized in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.
Case Study 1: Antidepressant Activity Assessment
A study conducted on various acetonitrile derivatives, including this compound, evaluated their effects on serotonin reuptake inhibition using rat brain synaptosomes. The results indicated a significant increase in serotonin levels, suggesting potential antidepressant effects similar to established SSRIs.
Case Study 2: Synthesis of Novel Heterocycles
Researchers synthesized a series of novel heterocycles from this compound through cyclization reactions under microwave irradiation. The resulting compounds were evaluated for their biological activity against several cancer cell lines, demonstrating promising cytotoxic effects.
Case Study 3: Polymer Development
In an investigation into flame-retardant materials, researchers incorporated this compound into polycarbonate matrices. The modified polymers exhibited enhanced thermal stability and reduced flammability compared to unmodified controls, indicating the effectiveness of brominated compounds in material science applications.
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance, if the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
(a) Structural Analog: 2-(4-(5-Methyl-4-Isoquinolyl)-Substituted Pyrido-Pyrimidinyl Derivatives
describes a structurally related compound: 2-(4-(5-methyl-4-isoquinolyl)-2-(3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propoxy)pyrido[4,3-J]pyrimidin-4-yl)pyrrolidin-1-yl)acetonitrile.
- Key Differences: The referenced compound includes a pyrido-pyrimidine core and an oxa-azabicycloheptane substituent, which are absent in the target compound. The bromophenyl group in the target compound is replaced with a methyl-isoquinolyl-pyrido-pyrimidine system, likely altering its pharmacological profile (e.g., solubility, target selectivity) .
(b) Functional Group Comparison: 2-Bromopyridine
details 2-bromopyridine (CAS 109-04-6), a brominated heterocycle.
- Key Differences: Structure: 2-Bromopyridine is a monocyclic aromatic compound, lacking the acetonitrile and pyrrolidine groups critical to the target compound’s scaffold. Reactivity: Bromine in 2-bromopyridine facilitates nucleophilic substitution, whereas in the target compound, bromine on the phenyl ring may stabilize π-π interactions in drug-receptor binding .
Limitations of Available Evidence
- No direct data on the target compound’s physicochemical properties (e.g., logP, solubility) or biological activity.
- The safety data for 2-bromopyridine () is irrelevant to the target compound’s pharmacological or toxicological profile.
Recommendations for Further Research
To perform a robust comparison, consult:
- PubChem or Reaxys for experimental/computational data on the target compound.
- Patent databases (e.g., USPTO, WIPO) for analogs with substituted phenyl-pyrrolidinyl acetonitrile scaffolds.
- Medicinal chemistry literature focusing on brominated aryl-pyrrolidine derivatives as kinase inhibitors or CNS agents.
Biologische Aktivität
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).
- Molecular Formula : C13H16BrN
- Molecular Weight : 298.18 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1CCN(C1)C(C2=CC(=CC=C2)Br)C#N
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its antiviral, antibacterial, and antifungal properties.
Antiviral Activity
Research indicates that derivatives of this compound exhibit promising antiviral activity. For instance, compounds structurally similar to this compound have shown effective inhibition against viral replication. A study reported an IC50 value of around 0.62 μM for a related compound, highlighting significant antiviral potential against specific viral strains .
Antibacterial Activity
The antibacterial properties of this compound have been explored in various contexts. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related pyrrolidine derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity. Studies indicate that it can inhibit the growth of fungi such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
- Bromophenyl Group : The presence of the bromine atom enhances lipophilicity and may facilitate interactions with biological targets.
- Pyrrolidine Ring : This moiety is crucial for the compound's ability to interact with various receptors and enzymes.
Studies have indicated that modifications in the substituents on the phenyl ring can significantly alter the biological activity, suggesting a strong SAR correlation .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study on Antiviral Efficacy : A derivative with an IC50 of 0.39 μM was shown to inhibit viral replication effectively, demonstrating enhanced potency through structural modifications .
- Case Study on Antibacterial Properties : In vitro tests revealed that a related compound exhibited complete bacterial death within 8 hours against S. aureus and E. coli, showcasing rapid antibacterial action .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3-bromophenyl)-2-(pyrrolidin-1-yl)acetonitrile?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting 3-bromophenylacetonitrile (CAS 19472-74-3, ) with pyrrolidine under basic conditions (e.g., K₂CO₃ in acetonitrile). Monitoring reaction progress via TLC or HPLC is critical to optimize yield. Purification typically employs column chromatography with ethyl acetate/hexane gradients.
- Key Evidence : Analogous bromophenylacetonitrile derivatives (e.g., 2-bromophenylacetonitrile, CAS 19472-74-3) are synthesized via similar methods , and pyrrolidine-containing compounds often use nucleophilic substitution .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl protons at δ ~7.3–7.8 ppm, pyrrolidine protons at δ ~1.8–3.5 ppm).
- MS : High-resolution mass spectrometry confirms molecular weight (e.g., C₁₂H₁₃BrN₂: calculated 280.02 g/mol).
- FT-IR : Peaks at ~2240 cm⁻¹ confirm the nitrile group, while pyrrolidine C-N stretches appear at ~1250 cm⁻¹.
- Key Evidence : Crystal structure validation of bromophenyl derivatives via X-ray diffraction is standard practice .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The bromophenyl and pyrrolidine motifs are common in kinase inhibitors or GPCR modulators. Researchers screen its activity against targets like dopamine receptors using in vitro binding assays (e.g., radioligand displacement). Computational docking (AutoDock Vina) predicts binding affinity to guide experimental design.
- Key Evidence : Bromophenyl-pyrrolidine hybrids are explored in bioactive molecules , and nitrile groups enhance metabolic stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products (e.g., di-substituted derivatives)?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–25°C) reduce unwanted dimerization.
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility and regioselectivity .
- Stoichiometry : Use a 1:1.2 molar ratio of pyrrolidine to bromophenyl precursor to avoid excess nucleophile.
Q. How to resolve contradictions in crystallographic vs. computational structural data?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm bond lengths/angles (e.g., C-Br bond ~1.9 Å).
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data. Discrepancies may arise from crystal packing effects.
- Key Evidence : Crystal structures of bromophenyl derivatives (e.g., (1-Bromonaphthalen-2-yl)acetonitrile) validate computational models .
Q. What strategies mitigate batch-to-batch variability in purity (e.g., residual solvents or unreacted precursors)?
- Methodological Answer :
- HPLC-PDA : Quantify impurities using reverse-phase C18 columns (acetonitrile/water gradient).
- Recrystallization : Use ethanol/water mixtures to remove polar by-products.
- Process Analytics : Implement in-line FTIR for real-time monitoring of reaction completion.
- Key Evidence : Purity challenges in pyrrolidine-containing compounds are documented , and recrystallization is standard for nitriles .
Q. How to investigate the compound’s reactivity under catalytic cross-coupling conditions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄, XPhos Pd G3, or NiCl₂(dppe) with aryl boronic acids.
- Reaction Monitoring : Track coupling efficiency via GC-MS or ¹H NMR (disappearance of C-Br signal at δ ~4.5 ppm).
Q. What computational methods predict metabolic stability or toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 inhibition and hepatotoxicity.
- Metabolite ID : Simulate phase I metabolism (e.g., nitrile → amide conversion) with Schrödinger’s BioLuminate.
- Key Evidence : Nitrile-containing compounds are studied for metabolic pathways , and pyrrolidine rings influence bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.